![molecular formula C21H23NO4S B2942173 Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034526-72-0](/img/structure/B2942173.png)
Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methoxy group and a biphenyl group . These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyrrolidine ring, the biphenyl group, and the methoxy group . The exact structure would depend on the specific locations of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could make it a polar molecule, which would influence its solubility and boiling point .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of thiazoles and their derivatives, showcasing antimicrobial activities against a range of pathogens. This illustrates its role in generating new antimicrobial agents (Wardkhan et al., 2008).
- It is involved in the synthesis of crystal structures, aiding in the understanding of molecular interactions and packing within crystals, which is vital for material science and pharmaceutical research (Mao et al., 2015).
Pharmacological Characterization
- A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, shows significant potential in pharmacological studies, specifically as a κ-opioid receptor antagonist. This highlights the potential for derivatives of Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate in developing new therapeutic agents (Grimwood et al., 2011).
Agricultural and Medicinal Chemistry
- The compound's derivatives have been applied in agricultural chemistry to develop new agrochemicals, demonstrating the versatility of this molecular framework in synthesizing compounds with potential applications in crop protection (Ghelfi et al., 2003).
- It serves as a precursor for synthesizing heterocycles with masked or unmasked aldehyde functionality, offering a pathway to diverse bioactive molecules for medicinal chemistry (Mahata et al., 2003).
Metabolism Study
- A study focusing on the metabolism of a structurally related compound showcases the importance of understanding how these molecules are metabolized, which is crucial for drug development processes (Varynskyi and Kaplaushenko, 2020).
Application in Chiral Chemistry
- Derivatives of the compound have been used as ligands in chiral copper complexes, demonstrating its utility in asymmetric synthesis, which is key for producing enantiomerically pure substances (Leyendecker and Laucher, 1983).
Mechanism of Action
Target of Action
Indole and pyrrolidine derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
The mode of action of indole and pyrrolidine derivatives can vary greatly depending on the specific compound and target. For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and pyrrolidine derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole and pyrrolidine derivatives can also vary widely. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action can depend on its specific biological activity. Some indole derivatives, for example, have shown antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of indole and pyrrolidine derivatives can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[1-[4-(3-methoxyphenyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-25-18-5-3-4-17(12-18)15-6-8-16(9-7-15)21(24)22-11-10-19(13-22)27-14-20(23)26-2/h3-9,12,19H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVILYTGTUZZSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2942094.png)
![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)
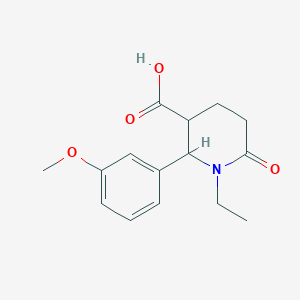
![N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B2942101.png)
![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2942102.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2942103.png)
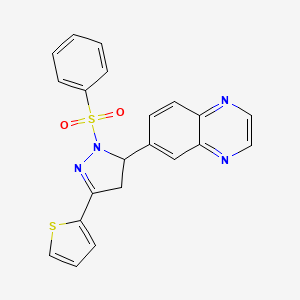


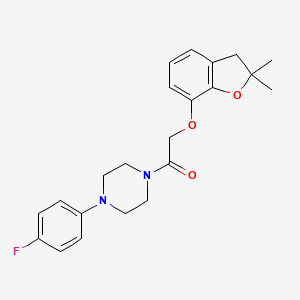
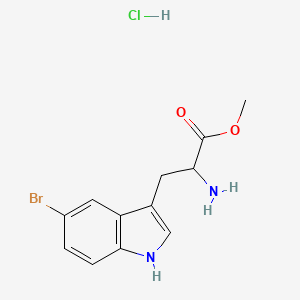
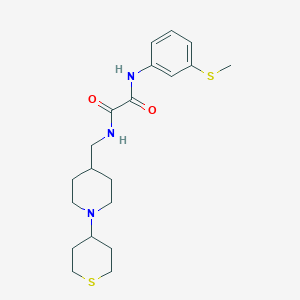
![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)
